molecular formula C21H20N2O3S B3996602 N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide CAS No. 345992-26-9

N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide

Cat. No.: B3996602
CAS No.: 345992-26-9
M. Wt: 380.5 g/mol
InChI Key: KTHIJCGVABIJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a methyl group, and two phenyl rings attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfamoyl group.

    Acylation: Formation of the acetamide moiety.

Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide can be compared

Properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-12-13-18(27(22,25)26)14-19(15)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)(H2,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHIJCGVABIJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182880
Record name N-[5-(Aminosulfonyl)-2-methylphenyl]-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345992-26-9
Record name N-[5-(Aminosulfonyl)-2-methylphenyl]-α-phenylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345992-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Aminosulfonyl)-2-methylphenyl]-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methyl-5-sulfamoyl-phenyl)-2,2-diphenyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.